molecular formula C10H10ClFO2 B12973703 Ethyl 3-(chloromethyl)-2-fluorobenzoate

Ethyl 3-(chloromethyl)-2-fluorobenzoate

Cat. No.: B12973703
M. Wt: 216.63 g/mol
InChI Key: IKFSMSHAEZYBLG-UHFFFAOYSA-N
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Description

Ethyl 3-(chloromethyl)-2-fluorobenzoate is a versatile benzoate ester derivative engineered for advanced pharmaceutical and organic synthesis research. This compound integrates two highly valuable functional groups: a reactive chloromethyl group and a fluorine atom on an aromatic benzoate ester scaffold. The presence of both chlorine and fluorine is of significant interest in modern medicinal chemistry, as over 250 FDA-approved drugs contain chlorine, and fluorine is widely used to fine-tune the metabolic stability and bioavailability of drug candidates . Its primary research value lies in its role as a multifunctional synthetic intermediate. The chloromethyl group serves as an excellent handle for further functionalization, enabling nucleophilic substitution reactions to create diverse carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This allows researchers to elaborate the core structure into more complex molecules. Concurrently, the fluorine atom at the 2-position and the ethyl ester group influence the compound's electronic properties and provide a site for hydrolysis or transesterification. This unique combination makes it a promising building block for constructing compound libraries, particularly in the discovery and development of new therapeutic agents. While a specific mechanism of action for this precise compound is not documented in the public domain, its structural features are consistent with those used in the development of microtubule-targeting agents and other biologically active molecules explored in cancer research . Researchers will find this compound particularly useful for projects involving structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of complex heterocyclic systems. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 3-(chloromethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)8-5-3-4-7(6-11)9(8)12/h3-5H,2,6H2,1H3

InChI Key

IKFSMSHAEZYBLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1F)CCl

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Ethyl 3 Chloromethyl 2 Fluorobenzoate

Precursor Synthesis and Functional Group Introduction: Focus on Fluorinated and Chloromethylated Aromatic Precursors

The creation of the target molecule relies heavily on the initial synthesis of appropriately substituted aromatic precursors. This foundational stage involves the controlled introduction of halogen and carbon-based functional groups onto a benzene (B151609) ring.

Regioselective Halogenation and Methylation Pathways for Benzene Scaffolds

The arrangement of substituents on the benzene ring is critical and is governed by the principles of electrophilic aromatic substitution. The directing effects of existing groups on the ring determine the position of subsequent additions. youtube.comyoutube.comyoutube.com

Fluorination Pathways: Introducing a fluorine atom at a specific position can be achieved through several methods:

Electrophilic Fluorination: This method uses reagents that act as an "F+" source, such as Selectfluor (F-TEDA-BF₄). rsc.orgwikipedia.orgorganic-chemistry.orgvaia.com The reaction mechanism is complex, but it allows for the direct fluorination of aromatic rings. rsc.orgacs.org The regioselectivity is dictated by the existing substituents on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): An alternative route involves replacing a different halogen, like chlorine, with fluorine. This is often accomplished using a fluoride (B91410) source like potassium fluoride (KF). libretexts.org This reaction is particularly effective if the ring is "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgstackexchange.com For instance, 2,3-dichlorobenzonitrile (B188945) can be converted to 2-fluoro-3-chlorobenzonitrile, demonstrating a regioselective halogen exchange. libretexts.org

Methylation and Chloromethylation Pathways: The introduction of the chloromethyl group requires careful control to ensure substitution occurs on the desired methyl side-chain (benzylic position) rather than on the aromatic ring itself.

Free-Radical Chlorination: This is a highly effective method for creating the chloromethyl group. The synthesis typically starts with a methylated precursor, such as ethyl 2-fluoro-3-methylbenzoate. The methyl group is then chlorinated at the benzylic position using chlorine gas under UV light or with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). stackexchange.com This method is selective for the side chain, especially under non-polar conditions and with radical initiation, preventing unwanted ring halogenation. stackexchange.comquora.com Controlling the stoichiometry is crucial to avoid over-chlorination, which can lead to the formation of (dichloromethyl)benzene or (trichloromethyl)benzene byproducts. youtube.comquora.com

Chloromethylation: Direct chloromethylation of a precursor like 2-fluorobenzoic acid can be achieved using formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst. researchgate.net However, this method can sometimes lead to a mixture of products and may be less selective than the free-radical pathway.

Carboxylic Acid Functionalization and Ethyl Ester Formation

Once the aromatic ring has the necessary fluoro and methyl (or chloromethyl) groups, the next steps involve creating the carboxylic acid and then converting it into an ethyl ester.

From a Methyl Group: A common pathway involves the oxidation of a methyl group on the benzene ring to a carboxylic acid using strong oxidizing agents.

From a Nitrile Group: Alternatively, a nitrile (-CN) group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. libretexts.org For example, 2-fluoro-3-chlorobenzonitrile can be hydrolyzed to 2-fluoro-3-chlorobenzoic acid. libretexts.org

Esterification: The final functionalization is the formation of the ethyl ester. This is typically achieved through Fischer esterification, where the synthesized benzoic acid derivative is refluxed with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is an equilibrium, and water is often removed to drive the reaction towards the product.

Targeted Synthesis of Ethyl 3-(chloromethyl)-2-fluorobenzoate: Direct and Convergent Approaches

The synthesis of the title compound is generally accomplished through multi-step, convergent strategies that assemble the functionalized precursors.

A plausible and efficient pathway begins with 3-fluoro-2-methylbenzoic acid . This precursor is first esterified with ethanol to yield ethyl 2-fluoro-3-methylbenzoate . The key subsequent step is the selective free-radical chlorination of the benzylic methyl group to afford the final product, This compound .

An alternative convergent route involves the chlorination of an alcohol precursor. This would start with the synthesis of ethyl 3-(hydroxymethyl)-2-fluorobenzoate , which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus tribromide to convert the hydroxymethyl group into the desired chloromethyl group.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

Optimizing reaction conditions is paramount for maximizing yield and purity.

Reaction Step Parameters to Optimize Conditions & Rationale References
Free-Radical Chlorination Temperature, Initiator, SolventReaction is often heated (e.g., 70°C) to facilitate radical formation. Initiator choice impacts rate (UV light > BPO > AIBN). Non-polar solvents favor side-chain substitution over ring substitution. stackexchange.com
Esterification (Fischer) Catalyst, Temperature, Water RemovalA strong acid catalyst (e.g., H₂SO₄) is required. The reaction is typically heated to reflux. Removing the water byproduct (e.g., with a Dean-Stark apparatus) shifts the equilibrium to favor ester formation. organic-chemistry.org
Nucleophilic Fluorination (SNAr) Solvent, Temperature, CatalystPhase-transfer catalysts (e.g., tetrabutylammonium (B224687) chloride) can be used. High temperatures (e.g., 200-220°C) are often necessary. Solvents like sulfolane (B150427) or DMF are common. libretexts.org
Chloromethylation (Friedel-Crafts) Catalyst, Temperature, SolventLewis acids (ZnCl₂, AlCl₃) are used as catalysts. Temperature must be controlled to prevent side reactions. Acetic acid is sometimes used as a co-solvent. researchgate.net

Reaction Efficiency and Yield Improvement Methodologies

Improving reaction efficiency involves minimizing side reactions and simplifying purification.

Stoichiometric Control: In free-radical chlorination, using a precise molar ratio of the chlorinating agent is critical. An excess can lead to the formation of di- and trichlorinated products, which are difficult to separate from the desired monochlorinated compound. quora.comsciencemadness.org

Purification: Distillation is a key technique for isolating the final product from unreacted starting materials, byproducts, and solvents. Careful control over distillation temperatures and pressure can yield a product of high purity. youtube.com

Catalyst Selection: In chloromethylation reactions, the choice of catalyst and the use of phase-transfer catalysis can significantly improve yields and enhance the selectivity for the desired isomer. researchgate.net For SNAr reactions, the presence of electron-withdrawing groups on the ring drastically increases the reaction rate. libretexts.org

Analogous Synthetic Routes and Structural Diversification via Related Halogenated Benzoate (B1203000) Esters

The synthetic principles used to create this compound can be adapted to produce a wide array of structurally related halogenated benzoate esters. This structural diversification is valuable for developing new chemical entities with varied electronic and steric properties for applications in materials science and medicinal chemistry. rsc.orgossila.com

By starting with different precursors or using alternative halogenating agents, a variety of analogues can be synthesized. For example, using brominating agents would lead to bromomethyl analogues, while starting with different di- or tri-substituted benzoic acids allows for the introduction of additional halogens or other functional groups at various positions on the aromatic ring.

Below are examples of related halogenated benzoate esters, highlighting the potential for structural diversity.

Compound Name Key Structural Features Potential Synthetic Utility References
Ethyl 2-bromo-3-chloro-6-fluorobenzoateContains three different halogens (F, Cl, Br).The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck).
Ethyl 3-chloro-2-cyano-6-fluorobenzoateFeatures a cyano (-CN) group instead of a chloromethyl group.The electron-withdrawing cyano group alters the electronic properties and can be hydrolyzed to a carboxylic acid or reduced to an amine.
Methyl 6-bromo-2-fluoro-3-methylbenzoateA methyl ester analogue with bromine at position 6.A precursor that can undergo benzylic halogenation or cross-coupling at the bromine position. synquestlabs.com
3-Chloro-2-fluorobenzoic acidA key precursor acid for many of these esters.Used to create various ester and amide derivatives for pharmaceuticals and materials. ossila.com

This strategic variation of substituents allows for the fine-tuning of molecular properties, enabling the development of compounds for a wide range of specialized applications.

Comparison with Synthesis of Ethyl 3-chloro-2-fluorobenzoate and Isomers.

The synthesis of this compound differs significantly from that of its isomer, Ethyl 3-chloro-2-fluorobenzoate, primarily in the method used to introduce the key substituent. The chloromethyl group (-CH₂Cl) is introduced via an electrophilic substitution (the Blanc reaction or a related method), whereas the chloro group (-Cl) is typically introduced using a nucleophilic substitution, often via a Sandmeyer reaction. wikipedia.orglscollege.ac.in

The Sandmeyer reaction is a versatile method for synthesizing aryl halides from aryl diazonium salts. wikipedia.org For the synthesis of 3-chloro-2-fluorobenzoic acid, the precursor to the ethyl ester, one would typically start with 2-fluoro-3-aminobenzoic acid. This amino compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent treatment of this diazonium salt with a copper(I) chloride (CuCl) solution replaces the diazonium group with a chlorine atom. lscollege.ac.inbyjus.com The final step is a standard esterification to yield Ethyl 3-chloro-2-fluorobenzoate.

This contrasts sharply with the chloromethylation route, where a C-C bond is formed as the electrophilic chloromethyl cation attacks the electron-rich aromatic ring. The table below outlines the key differences in these synthetic approaches.

Table 1: Comparison of Synthetic Strategies

Feature Synthesis of this compound Synthesis of Ethyl 3-chloro-2-fluorobenzoate
Key Reaction Electrophilic Aromatic Substitution (Chloromethylation) Diazotization followed by Sandmeyer Reaction
Starting Material Ethyl 2-fluorobenzoate (B1215865) or 2-fluorobenzoic acid 2-Fluoro-3-aminobenzoic acid
Key Reagents Formaldehyde, HCl, Lewis Acid (e.g., ZnCl₂) NaNO₂, HCl, CuCl
Group Introduced Chloromethyl (-CH₂Cl) Chloro (-Cl)

| Mechanism | Involves an electrophilic attack on the aromatic ring by a chloromethyl cation intermediate. uni.lu | Involves the formation of a diazonium salt, followed by a radical-nucleophilic aromatic substitution. wikipedia.org |

The synthesis of other isomers, such as Ethyl 5-chloro-2-fluorobenzoate, would similarly rely on the appropriately substituted aminobenzoic acid precursor (in this case, 5-amino-2-fluorobenzoic acid) followed by the Sandmeyer reaction and esterification. google.com

Strategies for Introducing the Chloromethyl Group at Specific Aromatic Positions.

The introduction of a chloromethyl group onto an aromatic ring, known as chloromethylation, is a powerful tool in organic synthesis. The regioselectivity of this reaction—that is, the specific position at which the chloromethyl group attaches—is governed by the electronic and steric effects of the substituents already on the ring. uni.lu

The classic method for this transformation is the Blanc chloromethylation , which utilizes formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride (ZnCl₂). uni.lu The reaction proceeds through the formation of an electrophilic species, likely a chloromethyl cation (⁺CH₂Cl) or a related complex, which then attacks the aromatic ring. uni.lu

In the case of Ethyl 2-fluorobenzoate, the starting material for the direct synthesis of this compound, two substituents guide the incoming electrophile:

The Fluorine Atom (-F): As a halogen, fluorine is an ortho-, para- directing group due to its ability to donate lone-pair electron density to the ring through resonance, stabilizing the intermediates of ortho and para attack.

The Ethyl Carboxylate Group (-COOEt): This group is strongly electron-withdrawing and acts as a meta- director.

The directing effects of these two groups combine to determine the final position of chloromethylation. The fluorine at position 2 directs incoming electrophiles to positions 3 (ortho) and 5 (para). The ester at position 1 directs to position 3 (meta). Both groups, therefore, activate the C3 position for electrophilic attack. The C5 position is also activated by the fluorine atom (para-position) and is a meta-position relative to the ester. However, the attack at C3 is generally favored, leading to this compound as the major product.

Table 2: Reagents and Conditions for Aromatic Chloromethylation

Reagent System Catalyst Conditions Notes
Formaldehyde & HCl ZnCl₂ (or other Lewis acids like AlCl₃, SnCl₄) Acidic conditions, moderate temperatures (e.g., 40-90°C). uni.luorganic-chemistry.org The classic Blanc reaction. Prone to side reactions like the formation of diarylmethane by-products. uni.lu
Chloromethyl methyl ether (MOMCl) Lewis or Brønsted Acids (e.g., H₂SO₄) Can be used for deactivated substrates. uni.lu Highly carcinogenic nature of the reagent requires careful handling.
Paraformaldehyde & HCl with Phase Transfer Catalyst H₂SO₄ Aqueous media, often used for industrial-scale reactions. evitachem.comossila.com Offers a potentially safer and more efficient alternative to traditional methods.

The choice of catalyst and reaction conditions is crucial. Lewis acids like zinc chloride polarize the C=O bond of formaldehyde, increasing its electrophilicity and facilitating the reaction. uni.lu For substrates that are deactivated (less reactive toward electrophilic attack), stronger acids or more reactive chloromethylating agents like chloromethyl methyl ether may be necessary. uni.lu However, highly activated rings, such as phenols, are often unsuitable as they can undergo uncontrolled further reactions. uni.lu

Mechanistic Organic Chemistry of Ethyl 3 Chloromethyl 2 Fluorobenzoate Transformations

Reactivity of the Chloromethyl Group: Nucleophilic Substitution Pathways

The chloromethyl group attached to the benzene (B151609) ring classifies the compound as a benzylic halide. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides because the benzene ring can stabilize the transition states of both SN1 and SN2 pathways. quora.comdoubtnut.com

Investigation of SN1, SN2, and SN1' Reaction Mechanisms

The substitution of the chlorine atom on the benzylic carbon can proceed through several mechanistic routes, primarily the SN1 and SN2 pathways. The operative mechanism is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. quora.com

SN1 Mechanism: This is a stepwise pathway that involves the formation of a carbocation intermediate. masterorganicchemistry.com For Ethyl 3-(chloromethyl)-2-fluorobenzoate, the rate-determining step would be the dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. youtube.comquora.com The positive charge on the benzylic carbon can be delocalized into the aromatic π-system, which significantly stabilizes the intermediate. quora.comyoutube.com This pathway is favored by polar protic solvents (like water or alcohols), which can solvate both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. quora.comquora.com

SN2 Mechanism: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com As a primary benzylic halide, this compound is sterically accessible for the backside attack required for an SN2 reaction. youtube.comucalgary.caaspirationsinstitute.com This pathway is favored by strong, aprotic polar solvents and high concentrations of strong nucleophiles. quora.com The transition state involves a pentacoordinate carbon, and its stability is influenced by the substituents on the aromatic ring. quora.com

SN1' Mechanism: The SN1' (or SN2') mechanism, involving nucleophilic attack at the end of a conjugated π-system (allylic or benzylic), is theoretically possible but highly unlikely for this compound. A "benzylic rearrangement" of this type would lead to a loss of aromaticity in the benzene ring, which is a highly energetically unfavorable process. ucalgary.ca Therefore, substitution reactions are expected to occur exclusively at the benzylic carbon.

Influence of Steric and Electronic Factors on Chloromethyl Reactivity

The reactivity of the chloromethyl group is modulated by both steric and electronic effects imparted by the substituents on the benzene ring.

Steric Factors: The chloromethyl group is a primary halide (–CH₂Cl), which generally experiences minimal steric hindrance, making it a good substrate for SN2 reactions. youtube.comncert.nic.in The ortho-fluorine atom is relatively small and is not expected to significantly hinder the approach of a nucleophile to the benzylic carbon.

Electronic Factors: The electronic nature of the aromatic ring plays a crucial role.

SN1 Reactivity: The stability of the benzylic carbocation is key. The compound has two electron-withdrawing groups (EWGs) on the ring: a fluorine atom at the ortho position and an ethyl carboxylate group at the meta position (relative to the chloromethyl group). EWGs generally destabilize adjacent carbocations through an inductive effect. Therefore, the ortho-fluoro and meta-ester groups would be expected to decrease the rate of an SN1 reaction compared to an unsubstituted benzyl (B1604629) chloride.

SN2 Reactivity: The influence of substituents on SN2 reactions is more complex. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, studies on fluorinated alkyl bromides have shown that fluorine substitution close to the reaction center can decelerate SN2 rates. researchgate.net The combined inductive effects of the ortho-fluoro and meta-ester groups likely influence the energy of the SN2 transition state.

The choice between SN1 and SN2 can be directed by the reaction conditions as summarized in the table below.

FactorFavors SN1 PathwayFavors SN2 Pathway
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻, CN⁻)
SolventPolar Protic (e.g., water, ethanol)Aprotic Polar (e.g., DMSO, acetone)
SubstrateFavored by carbocation stability (destabilized by EWGs in this case)Favored by low steric hindrance (primary benzylic is good)
KineticsRate = k[Substrate]Rate = k[Substrate][Nucleophile]

Aromatic Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

Aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, when the aromatic ring is substituted with strong electron-withdrawing groups, especially at positions ortho and/or para to the leaving group, it becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.orgmasterorganicchemistry.com

Conditions and Scope of SNAr Reactions on the Fluorobenzoate Core

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uknih.gov Aromatization is then restored by the departure of the leaving group.

For this compound, the fluorine atom is the leaving group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond and activates the ring toward nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comyoutube.com

Typical conditions for SNAr reactions include:

Nucleophiles: Strong nucleophiles are generally required. Common examples include alkoxides (RO⁻), thiolates (RS⁻), amines (R₂NH), and hydroxide (B78521) (OH⁻). youtube.com

Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used to dissolve the reagents and stabilize the charged intermediate. walisongo.ac.idresearchgate.net

Temperature: The reactions may require heating to proceed at a reasonable rate, although highly activated systems can react at or near room temperature. walisongo.ac.idpressbooks.pub

Base: A base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is often added, particularly when using neutral nucleophiles like amines or alcohols, to deprotonate them and increase their nucleophilicity. walisongo.ac.idresearchgate.net

The scope of the reaction allows for the introduction of a wide variety of functional groups in place of the fluorine atom, enabling the synthesis of diverse derivatives. nih.gov

Substituent Effects on Aromatic Nucleophilic Substitution Rates and Regioselectivity

The rate and feasibility of SNAr reactions are critically dependent on the nature and position of the substituents on the aromatic ring. libretexts.org

Activating Groups: Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. They achieve this by stabilizing the negative charge of the Meisenheimer intermediate through resonance and/or induction. masterorganicchemistry.com

Positional Effects: The stabilizing effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized directly onto the EWG. libretexts.orgmasterorganicchemistry.com A meta-positioned EWG offers only weaker inductive stabilization and has almost no effect on the reaction rate. libretexts.orgyoutube.com

In this compound:

The ethyl carboxylate group (–COOEt) is a strong electron-withdrawing group located para to the fluorine leaving group. This is an ideal position for activation, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance.

The chloromethyl group (–CH₂Cl) is a weakly electron-withdrawing group located meta to the fluorine. Its contribution to stabilizing the intermediate is minor and occurs primarily through a weak inductive effect.

The primary driver for the SNAr reactivity of this molecule is the para-ester group. The relative reactivity of haloarenes in SNAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

Substituent on Fluorobenzene RingPosition Relative to FEffect on SNAr RateReason
-COOEt (Ester)ParaStrongly ActivatingStrong -R (resonance) and -I (inductive) effect; stabilizes Meisenheimer complex
-CH₂Cl (Chloromethyl)MetaWeakly ActivatingWeak -I effect; no resonance stabilization
-NO₂ (Nitro)Ortho or ParaVery Strongly ActivatingVery strong -R and -I effect
-OCH₃ (Methoxy)Ortho or ParaDeactivatingStrong +R (resonance) effect; destabilizes Meisenheimer complex

Ester Functionality Reactivity: Hydrolysis and Transesterification Mechanisms

The ethyl ester group of this compound can undergo nucleophilic acyl substitution reactions, most commonly hydrolysis and transesterification. The reactivity of the carbonyl group is enhanced by the electron-withdrawing effects of the substituents on the aromatic ring. ncert.nic.in

Hydrolysis: This reaction cleaves the ester to yield a carboxylic acid and an alcohol. It can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgvaia.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol (B145695) is eliminated as the leaving group, and subsequent deprotonation yields the carboxylic acid product, 3-(chloromethyl)-2-fluorobenzoic acid. libretexts.org The reaction is reversible. chemicalbook.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. quora.commasterorganicchemistry.com The carbonyl group reforms with the expulsion of the ethoxide ion (EtO⁻). The highly basic ethoxide ion then deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com

Transesterification: This process converts one ester into another by reaction with an alcohol, and it can also be catalyzed by acid or base. byjus.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but an alcohol (R'OH) is used as the nucleophile instead of water. ucla.edumasterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol. ucla.edu

Base-Catalyzed Transesterification: A strong base is used to deprotonate the reactant alcohol, forming a nucleophilic alkoxide (R'O⁻). byjus.com This alkoxide then attacks the ester's carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the original ethoxide group, yielding a new ester. masterorganicchemistry.com

The electron-withdrawing fluorine and chloromethyl groups on the benzene ring increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating both hydrolysis and transesterification compared to unsubstituted ethyl benzoate (B1203000). ncert.nic.in

Potential for Radical-Mediated Functionalizations and Electrophilic Aromatic Reactions.

The reactivity of this compound is characterized by two primary sites of action: the benzylic chloromethyl group and the electron-rich aromatic ring. The interplay of these functionalities allows for a diverse range of transformations, notably radical-mediated functionalizations at the chloromethyl position and electrophilic substitution on the aromatic nucleus. The electronic effects of the fluorine, ester, and chloromethyl substituents govern the feasibility and outcome of these reactions.

Potential for Radical-Mediated Functionalizations

Modern synthetic methods, such as photocatalysis and atom transfer radical addition (ATRA), are particularly well-suited for the functionalization of such benzylic chlorides. cmu.edu These techniques offer mild and selective ways to generate and utilize the corresponding benzylic radical.

Atom Transfer Radical Polymerization (ATRP)

This compound can theoretically serve as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. In a typical ATRP setup, a transition metal complex, commonly copper-based, reversibly abstracts the chlorine atom from the initiator, forming the benzylic radical and a higher oxidation state metal-halide complex. This radical then adds to a monomer, and the resulting propagating radical is subsequently deactivated by the metal-halide complex, regenerating the lower oxidation state catalyst and a dormant polymer chain. This reversible activation-deactivation cycle allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

While specific studies on the use of this compound as an ATRP initiator are not extensively documented in publicly available literature, the principles of ATRP suggest its potential utility. The efficiency of initiation would be influenced by the stability of the generated benzylic radical and the equilibrium constant for the activation/deactivation process with the chosen catalyst system.

Table 1: Potential Radical-Mediated Reactions of this compound

Reaction TypeReagents and ConditionsProduct TypeMechanistic Insight
Photocatalytic C-C Coupling Alkene, photocatalyst (e.g., Ir or Ru complex), visible light, baseAlkylated benzoate derivativeSingle-electron transfer from the excited photocatalyst to the C-Cl bond leads to its cleavage and formation of the benzylic radical. This radical then adds across the double bond of the alkene.
Atom Transfer Radical Addition (ATRA) Alkene, transition metal catalyst (e.g., Cu(I) or Ru(II) complex), radical initiator (optional)Halogenated alkyl benzoate derivativeThe metal catalyst facilitates the transfer of the chlorine atom to the alkene, proceeding through a radical intermediate. This results in the formation of a new C-C bond and the transfer of the halogen to the terminus of the original alkene.
Reductive Dehalogenation H-atom donor (e.g., tributyltin hydride), radical initiator (e.g., AIBN)Ethyl 2-fluoro-3-methylbenzoateA radical initiator generates a radical that abstracts a hydrogen from the H-atom donor. The resulting radical then abstracts the chlorine from this compound, which is subsequently quenched by another molecule of the H-atom donor.

Electrophilic Aromatic Reactions

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom, the ethyl ester group, and the chloromethyl group.

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, due to its high electronegativity, it is also a deactivating group. mdpi.com

Ethyl Ester Group (-COOEt): This is a meta-directing and deactivating group because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom. It is generally considered to be an ortho-, para-director.

The interplay of these directing effects determines the position of substitution. The fluorine at C-2 and the chloromethyl at C-3 will direct incoming electrophiles to the C-4 and C-6 positions. The ester group at C-1 will direct to the C-5 position. The activating/deactivating strength of the substituents is a key factor in determining the final product distribution. Halogenation, nitration, sulfonation, and Friedel-Crafts reactions are all plausible transformations under appropriate conditions.

The existence of compounds such as ethyl 3-bromo-6-(chloromethyl)-2-fluorobenzoate in chemical databases strongly suggests that electrophilic bromination of the parent compound proceeds with substitution at the C-6 position. nih.gov This outcome is consistent with the directing effects of the fluorine and chloromethyl groups overpowering the meta-directing effect of the ester.

Table 2: Plausible Electrophilic Aromatic Substitution Reactions of this compound

Reaction TypeReagent(s)Probable Major ProductRationale for Regioselectivity
Bromination Br₂, Lewis acid (e.g., FeBr₃)Ethyl 3-bromo-6-(chloromethyl)-2-fluorobenzoateThe ortho-, para-directing effects of the fluorine and chloromethyl groups direct the incoming electrophile to the C-4 and C-6 positions. The C-6 position is sterically less hindered and electronically favored.
Nitration HNO₃, H₂SO₄Ethyl 3-(chloromethyl)-2-fluoro-6-nitrobenzoateSimilar to bromination, the directing effects of the fluorine and chloromethyl groups favor substitution at the C-6 position.
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)Ethyl 3-(chloromethyl)-6-acyl-2-fluorobenzoateThe aromatic ring is deactivated, which can make Friedel-Crafts reactions challenging. However, if successful, substitution is expected at the C-6 position due to the directing effects of the existing substituents.

Applications in Complex Molecule Construction and Derivatization Chemistry

Strategic Utilization as a Chemical Building Block in Multistep Organic Synthesis

The strategic value of Ethyl 3-(chloromethyl)-2-fluorobenzoate lies in its capacity to serve as a versatile scaffold in multistep organic synthesis. The incorporation of fluorine atoms or fluorinated alkyl groups into organic molecules is a common strategy in medicinal and materials chemistry to modulate properties such as stability, reactivity, lipophilicity, and acidity with minimal steric changes. sigmaaldrich.comossila.com Fluorinated building blocks often exhibit higher thermal stability compared to their non-fluorinated analogs. sigmaaldrich.com

The chloromethyl group (-CH₂Cl) on the benzene (B151609) ring is particularly important, acting as a key site for functionalization through nucleophilic substitution (Sₙ2) reactions. This reactivity allows for the introduction of a wide range of substituents. For instance, the chlorine atom can be readily displaced by various nucleophiles, such as amines, hydroxides, and thiols, to introduce new functional groups. This versatility makes it a foundational component for constructing elaborate molecular architectures.

The reactivity of the chloromethyl group is influenced by the electron-withdrawing fluorine atom on the adjacent carbon, which polarizes the C-Cl bond. Common transformations include:

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines in a polar aprotic solvent yields the corresponding amino-methyl derivatives.

Hydrolysis: Treatment with aqueous hydroxide (B78521) leads to the formation of a hydroxymethyl (-CH₂OH) group.

Thiolation: Reaction with thiols, such as thiophenol, replaces the chlorine with a thioether linkage.

The ethyl ester group provides another point for modification, primarily through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(chloromethyl)-2-fluorobenzoic acid. This transformation is typically slower than in non-fluorinated analogs due to the electron-withdrawing effect of fluorine.

Table 1: Nucleophilic Substitution Reactions of this compound

The following table outlines common nucleophilic substitution reactions performed on the chloromethyl group, demonstrating its utility as a synthetic handle.

Reaction TypeReagent(s) and ConditionsProductEstimated Yield
AminolysisAmmonia (NH₃) in DMF, 60–80°CEthyl 3-(aminomethyl)-2-fluorobenzoate72–85%
HydrolysisAqueous Sodium Hydroxide (NaOH)Ethyl 3-(hydroxymethyl)-2-fluorobenzoate>90%
ThiolationThiophenol (PhSH) in Acetone, RTEthyl 3-(phenylthiomethyl)-2-fluorobenzoate68%
Yields are estimated based on analogous reactions reported in the literature.

Precursor for Novel Fluorinated Heterocyclic and Carbocyclic Systems

The functional handles on this compound make it a suitable precursor for synthesizing novel fluorinated ring systems. The construction of heterocyclic and carbocyclic frameworks is a central theme in organic synthesis, particularly for developing new therapeutic agents and functional materials.

The general strategy involves converting the chloromethyl group into a different functional group that can then participate in a ring-forming (cyclization) reaction.

Heterocycle Synthesis: The synthesis of fluorinated heterocycles can be achieved via cycloaddition reactions or by transformations of an initial cycloadduct. nih.gov For example, the product of the thiolation reaction, Ethyl 3-(phenylthiomethyl)-2-fluorobenzoate, could be further modified and cyclized to form thiophene (B33073) or thiane (B73995) derivatives. Similarly, the amino-methyl derivative obtained from aminolysis can serve as a starting point for constructing nitrogen-containing heterocycles like pyrroles or piperidines after appropriate subsequent reactions. The use of fluorinated 1,3-dipoles is a valuable method for creating five-membered heterocyclic rings. clockss.org

Carbocycle Synthesis: While direct cyclization to a carbocycle is less common from this specific precursor, it can be used to build side chains that later participate in intramolecular reactions, such as Friedel-Crafts alkylations or radical cyclizations, to form new carbocyclic rings fused to or pending from the original benzene ring.

The presence of the fluorine atom is significant, as it can influence the regioselectivity of cyclization reactions and modify the chemical and biological properties of the final ring system. clockss.orgresearchgate.net

Role in the Synthesis of Advanced Intermediates for Downstream Chemical Research

The products derived from the initial modifications of this compound are themselves valuable, advanced intermediates for further chemical exploration. These intermediates possess new functionalities that allow them to be used in a wider array of subsequent reactions.

For example, the hydrolysis of the ester group to 3-(chloromethyl)-2-fluorobenzoic acid provides a molecule ready for amide bond formation by coupling with various amines. This is a cornerstone reaction in medicinal chemistry for building peptide-like structures or attaching the fluorinated aromatic core to other complex fragments.

Likewise, the intermediates from Table 1 serve as platforms for downstream synthesis:

Ethyl 3-(aminomethyl)-2-fluorobenzoate: The primary amine is a versatile functional group that can be acylated, alkylated, or used in the synthesis of more complex nitrogen heterocycles.

Ethyl 3-(hydroxymethyl)-2-fluorobenzoate: The alcohol can be oxidized to an aldehyde, converted to a better leaving group for further substitution reactions, or used in ether synthesis.

The utility of chloromethyl-substituted aromatic compounds as intermediates is well-established in the synthesis of complex natural products and their analogs, such as in the rapid construction of duocarmycin-like prodrugs. mdpi.com This highlights the role of such building blocks in generating advanced intermediates for demanding synthetic targets.

Development of Structure-Activity Relationship (SAR) Analogs through Targeted Modifications

A critical application of versatile building blocks like this compound is in the systematic development of analogs for Structure-Activity Relationship (SAR) studies. SAR is a fundamental concept in drug discovery where the biological activity of a lead compound is optimized by making targeted, incremental changes to its chemical structure. nih.govnih.gov

This compound is an ideal starting scaffold for creating a library of analogs due to its multiple, orthogonally reactive sites. Researchers can systematically modify different parts of the molecule to probe how each component interacts with a biological target, such as an enzyme or receptor.

Key modification points for SAR studies include:

The Chloromethyl Position (R¹): The chloromethyl group can be reacted with a diverse library of nucleophiles (amines, thiols, alcohols, etc.) to explore how the size, shape, and electronic properties of the side chain affect activity.

The Aromatic Ring (R²): The benzene ring can be further functionalized via electrophilic aromatic substitution. For example, nitration can introduce a nitro group, which can then be reduced to an amine, providing another point for derivatization.

The Ester Position (R³): The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to a wide range of amides or other esters to investigate the impact of this group on target binding and pharmacokinetic properties.

By synthesizing and testing a matrix of these analogs, chemists can identify the structural features essential for biological activity, leading to the design of more potent and selective compounds. nih.govresearchgate.net

Table 2: Potential Modification Sites for SAR Studies based on this compound

Modification SiteOriginal GroupPotential ModificationsPurpose of Modification
(from -CH₂Cl)Chloro (-Cl)-NR'R'', -SR', -OR'Explore interactions of the side chain with the biological target.
(on ring)Hydrogen (-H)-NO₂, -NH₂, -BrModulate electronic properties and introduce new vector for growth.
(from ester)Ethyl (-CH₂CH₃)-H, -CONR'R''Alter solubility, polarity, and hydrogen bonding capacity.

Advanced Characterization and Computational Chemical Analysis

Spectroscopic Techniques for Comprehensive Structural Assignment and Purity Assessment

The unambiguous structural confirmation and purity assessment of Ethyl 3-(chloromethyl)-2-fluorobenzoate are achieved through a suite of spectroscopic methods. These techniques provide complementary information to build a complete structural and purity profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular framework.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this molecule, distinct signals are expected for the ethyl group's methyl and methylene (B1212753) protons, the benzylic protons of the chloromethyl group, and the aromatic protons.

¹³C NMR reveals the carbon skeleton, with unique resonances for the carbonyl carbon, the aromatic carbons (some showing coupling to fluorine), the chloromethyl carbon, and the ethyl group carbons.

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom on the aromatic ring.

2D NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign proton and carbon signals and to establish long-range connectivities, confirming the substitution pattern of the benzene (B151609) ring.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for C₁₀H₁₀ClFO₂ is approximately 216.03 g/mol , confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound. By developing a suitable chromatographic method, the sample can be analyzed for the presence of impurities, such as starting materials or side-products from the synthesis. The purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

Table 1: Representative Spectroscopic Data for this compound

TechniqueData PointExpected Value/Observation
¹H NMR Chemical Shift (δ)~1.4 ppm (t, 3H, -CH₃), ~4.4 ppm (q, 2H, -OCH₂-), ~4.8 ppm (s, 2H, -CH₂Cl), 7.2-7.8 ppm (m, 3H, Ar-H)
¹³C NMR Chemical Shift (δ)~14 ppm (-CH₃), ~40 ppm (-CH₂Cl), ~62 ppm (-OCH₂-), ~115-160 ppm (Ar-C, C-F coupling), ~165 ppm (C=O)
HRMS [M+H]⁺Calculated: 217.0426; Observed: within 5 ppm
HPLC Purity>98% (typical for purified research chemical)

Quantum Chemical Modeling: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

Quantum chemical modeling offers profound insights into the electronic properties and reactivity of this compound that are not directly accessible through experimental means.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. materialsciencejournal.orgresearchgate.netdntb.gov.ua By employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the ground state geometry of the molecule can be optimized, and its fundamental vibrational frequencies can be calculated. researchgate.netdntb.gov.ua These calculated frequencies can be compared with experimental IR and Raman spectra to support structural assignments. Furthermore, DFT can be used to model the transition states of potential reactions, providing valuable information about reaction barriers and kinetics.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. researchgate.netresearchgate.net For this compound, NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, such as those between the oxygen lone pairs of the ester group and the aromatic π-system, or between the aromatic ring and the chloromethyl group. This analysis helps in understanding the stability and electronic communication within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface of the molecule. researchgate.net These maps reveal regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the fluorine atom, indicating their nucleophilic character. A positive potential would be expected around the benzylic protons of the chloromethyl group and the aromatic protons, highlighting sites susceptible to nucleophilic attack. MEP maps are instrumental in predicting the regioselectivity of reactions.

Theoretical Studies on Reaction Pathways and Mechanistic Validation

Theoretical studies, primarily using DFT, can be employed to explore potential reaction pathways and validate proposed mechanisms for reactions involving this compound. The chloromethyl group is a key reactive site, prone to nucleophilic substitution (Sₙ2) reactions.

Computational modeling can be used to:

Calculate the activation energies for the reaction of various nucleophiles at the benzylic carbon.

Compare the feasibility of different reaction mechanisms (e.g., Sₙ1 vs. Sₙ2).

Investigate the influence of the fluorine atom and the ester group on the reactivity of the chloromethyl group.

Model the hydrolysis of the ester group under acidic or basic conditions.

By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed, providing a theoretical basis for understanding and predicting the chemical behavior of this compound.

Table 2: Calculated Quantum Chemical Properties for this compound (Illustrative)

PropertyValue (a.u.)Significance
HOMO Energy -0.25Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -0.05Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 0.20Energy gap; indicates chemical reactivity and electronic stability. nih.gov
Dipole Moment ~2.5 DebyeMeasure of the overall polarity of the molecule.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Methodologies

The imperative for greener and more sustainable chemical processes is driving a paradigm shift in the synthesis of functionalized molecules like Ethyl 3-(chloromethyl)-2-fluorobenzoate. Future research will increasingly focus on methodologies that minimize environmental impact, reduce waste, and utilize renewable resources.

Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. astrazeneca.comnih.gov Lipases, for instance, can be employed for the esterification step in the synthesis of benzoate (B1203000) esters, often operating under mild conditions and in greener solvents. nih.govredalyc.org Research into identifying or engineering enzymes, such as decarboxylases or halogenases, that can selectively functionalize the aromatic ring could lead to novel and highly efficient synthetic routes. mdpi.comresearchgate.net The development of enzymatic processes for the synthesis of aromatic compounds from renewable feedstocks is also a promising avenue. nih.govlbl.gov

Flow Chemistry: Continuous flow chemistry presents significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents and intermediates with greater control. nih.govacsgcipr.org For the synthesis of fluorinated intermediates like this compound, flow reactors can enable safer handling of fluorinating agents and allow for precise control over reaction parameters, leading to higher yields and purity. sciencedaily.comacs.org Future work will likely focus on developing integrated flow systems that combine multiple synthetic steps, purification, and analysis in a single, automated platform. nih.gov

Alternative Solvents and Energy Sources: The replacement of volatile and hazardous organic solvents with greener alternatives is a key principle of sustainable chemistry. researchgate.nettaylorfrancis.com Research into the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions for the synthesis of this compound will be crucial. researchgate.net Additionally, the application of alternative energy sources such as microwave irradiation and ultrasound can accelerate reaction rates and reduce energy consumption. researchgate.net

Table 1: Comparison of Synthetic Methodologies

Methodology Advantages Challenges Key Research Areas
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts. astrazeneca.com Limited enzyme stability and substrate scope. Enzyme discovery and engineering, process optimization. mdpi.comresearchgate.net
Flow Chemistry Enhanced safety, precise process control, scalability. nih.govacsgcipr.org Initial setup costs, potential for clogging. Integrated multi-step synthesis, in-line analysis. acs.orgnih.gov
Green Solvents Reduced environmental impact and toxicity. researchgate.nettaylorfrancis.com Solvent selection and recovery. Development of novel bio-based solvents. researchgate.net

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of the chloromethyl group and the aromatic ring of this compound provides numerous opportunities for selective transformations. The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this building block.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient construction of complex molecules. sciencedaily.com Research into transition-metal catalyzed C-H activation, employing earth-abundant metals like iron and cobalt, offers a cost-effective and sustainable approach for introducing new functional groups onto the aromatic ring. nih.govresearchgate.net Ruthenium-based catalysts have also shown promise for meta-selective C-H functionalization. mdpi.comrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for generating reactive intermediates under ambient conditions. beilstein-journals.org This technology can be applied to the selective functionalization of the chloromethyl group or the aromatic ring of this compound. mdpi.com Future research will focus on developing new photocatalysts with tailored redox properties and expanding the scope of photoredox-mediated transformations.

Dual Catalysis: The combination of two or more catalytic cycles in a single reaction vessel, known as dual catalysis, can enable novel and challenging transformations. For instance, the combination of a transition-metal catalyst with an organocatalyst or a photocatalyst could allow for the simultaneous activation of different parts of the this compound molecule, leading to the rapid construction of complex molecular architectures.

Table 2: Emerging Catalytic Systems

Catalytic System Transformation Advantages Key Research Areas
C-H Functionalization Catalysts Arylation, Alkylation Atom economy, step efficiency. sciencedaily.com Development of base-metal catalysts, regioselectivity control. nih.govresearchgate.net
Photoredox Catalysts Radical additions, cross-couplings Mild conditions, high functional group tolerance. beilstein-journals.org New photosensitizers, asymmetric catalysis. mdpi.com
Dual Catalytic Systems Cascade reactions, multi-component reactions Increased molecular complexity in a single step. Catalyst compatibility, reaction optimization.

Expansion of Synthetic Applications in Emerging Fields

The unique structural features of this compound make it a valuable precursor for the synthesis of high-value molecules in a variety of emerging fields.

Agrochemicals: The constant need for new and more effective crop protection agents drives the search for novel chemical scaffolds. The presence of a fluorine atom in a molecule can often enhance its biological activity and metabolic stability. this compound can serve as a starting material for the synthesis of new herbicides, fungicides, and insecticides. For example, it can be used to synthesize novel ester-substituted cyclohexenone derivatives as potential herbicide safeners. nih.gov

Organic Electronics: Fluorinated organic materials are playing an increasingly important role in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org The incorporation of fluorine atoms can modulate the electronic properties of conjugated polymers and small molecules, leading to improved device performance. researchgate.netnih.govnih.gov this compound can be used as a building block to introduce fluorinated moieties into new organic semiconductor materials. researchgate.net

PET Imaging Agents: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. nih.gov The development of novel PET tracers labeled with fluorine-18 (B77423) is a major area of research. nih.gov The 3-fluoro-2-hydroxypropyl moiety, which can be derived from precursors like this compound, is a common feature in many PET tracers. d-nb.info

Integration with High-Throughput Experimentation and Data Science in Organic Synthesis

The convergence of automation, data science, and organic synthesis is revolutionizing the way chemical research is conducted. These technologies have the potential to significantly accelerate the discovery and optimization of reactions involving this compound.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reaction formats. nih.govbeilstein-journals.org This approach can be used to quickly identify optimal catalysts, solvents, and other reaction parameters for the synthesis and transformation of this compound. rsc.orgnortheastern.edu Automated robotic platforms can perform the repetitive tasks of reaction setup, execution, and analysis, freeing up researchers to focus on experimental design and data interpretation. beilstein-journals.orgnih.gov

Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are becoming increasingly powerful tools for predicting reaction outcomes and guiding experimental design. mdpi.comnih.govnih.gov By training algorithms on large datasets of chemical reactions, ML models can learn to predict the regioselectivity, stereoselectivity, and yield of reactions involving functionalized arenes. rsc.orgresearchgate.netresearchgate.netdigitellinc.com This predictive capability can be used to prioritize experiments, reduce the number of trial-and-error iterations, and accelerate the discovery of new synthetic routes. nih.gov

Automated Synthesis Platforms: The integration of HTE, robotics, and AI is leading to the development of fully automated synthesis platforms. nih.gov These "self-driving labs" can autonomously design, execute, and optimize chemical reactions with minimal human intervention. The application of such platforms to the chemistry of this compound could dramatically accelerate the exploration of its synthetic potential and the development of new applications.

Table 3: Data-Driven Approaches in Synthesis

Technology Application Impact Future Trends
High-Throughput Experimentation (HTE) Reaction optimization, catalyst screening. nih.govnortheastern.edu Accelerated discovery, reduced material consumption. Integration with in-line analysis and robotics. beilstein-journals.orgnih.gov
Machine Learning (ML) Prediction of reaction outcomes, retrosynthesis. nih.govnih.gov Data-driven hypothesis generation, reduced experimentation. Development of more accurate and generalizable models. rsc.orgresearchgate.netresearchgate.net
Automated Synthesis Autonomous reaction discovery and optimization. nih.gov Increased research productivity, discovery of novel reactivity. Closed-loop optimization, integration of diverse analytical techniques.

The future of research surrounding this compound is bright and multifaceted. Advances in sustainable synthesis, the discovery of novel catalytic systems, and the expansion into new application areas will continue to drive innovation. Furthermore, the integration of high-throughput experimentation and data science will undoubtedly accelerate the pace of discovery, enabling chemists to unlock the full potential of this versatile building block and contribute to the development of next-generation technologies and medicines.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(chloromethyl)-2-fluorobenzoate?

The synthesis typically involves two steps: (1) preparation of the substituted benzoic acid precursor and (2) esterification. For example, 3-(chloromethyl)-2-fluorobenzoic acid can be synthesized via chloromethylation of 2-fluorobenzoic acid using formaldehyde and HCl under acidic conditions. Esterification is then achieved by reacting the acid with ethanol in the presence of a catalyst like sulfuric acid or via nucleophilic substitution using potassium carbonate in dimethylformamide (DMF) . Reaction conditions (temperature, stoichiometry) are critical to avoid side reactions like over-chlorination.

Q. How is the purity and identity of this compound confirmed in laboratory settings?

Analytical methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the chloromethyl (-CH₂Cl) and fluorine substituents.
  • Mass spectrometry to verify the molecular ion peak (exact mass ~216.03 g/mol for C₁₀H₁₀ClFO₂).
  • HPLC for purity assessment, with retention times compared to standards .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in a cool, dry environment (<4°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloromethyl group. Moisture-sensitive storage is critical due to the reactivity of the C-Cl bond .

Q. What are the known derivatives or analogs of this compound, and how do their properties compare?

Derivatives include ethyl 2-fluorobenzoate (C₉H₉FO₂) and ethyl 4-fluorobenzoate (C₉H₉FO₂). The chloromethyl group at the 3-position enhances electrophilicity compared to non-chlorinated analogs, influencing reactivity in substitution reactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Chlorinated compounds may release toxic fumes upon decomposition. Emergency procedures should follow guidelines for halogenated esters .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during multi-step synthesis?

Key challenges include:

  • Competing reactions (e.g., di-chlorination or ester hydrolysis).
  • Steric hindrance from the fluorine atom, which may slow chloromethylation.
  • Solubility issues during purification. Optimization involves adjusting reaction time, temperature, and catalyst loading (e.g., using K₂CO₃ in DMF for efficient esterification) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations model electron density distributions, identifying reactive sites (e.g., the chloromethyl carbon). Molecular electrostatic potential (MEP) maps predict regioselectivity in SN₂ reactions, aiding in rational design of derivatives .

Q. What strategies are employed to resolve contradictions in reported spectroscopic data for halogenated benzoate esters?

Cross-validation using:

  • 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals.
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in related halogenated esters .
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas .

Q. What role does the fluorine atom play in the electronic environment of this compound, and how is this characterized experimentally?

Fluorine’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and activating the chloromethyl group for nucleophilic attack. This is characterized via:

  • ¹⁹F NMR to assess chemical shift perturbations.
  • IR spectroscopy to detect changes in C-F stretching vibrations (~1250 cm⁻¹) .

Q. How is this compound utilized as an intermediate in the synthesis of pharmacologically active compounds?

The chloromethyl group serves as a reactive handle for further functionalization, enabling its use in synthesizing:

  • Anticancer agents : By coupling with amine-containing bioactive molecules.
  • Antibiotics : As a precursor for β-lactam analogs.
    Pharmacological relevance is supported by studies on chloroarenes as key intermediates in drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.